5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Overview
Description
5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde: is an organic compound with the molecular formula C11H12N2O3 It is characterized by a benzaldehyde core substituted with a nitro group at the 5-position and a pyrrolidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde typically involves the nitration of 2-(pyrrolidin-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid.
Reduction: 5-Amino-2-(pyrrolidin-1-yl)benzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized aromatic compounds .
Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential pharmacological activities. The nitro group can be reduced to an amino group, which is a common motif in many bioactive molecules. This compound and its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets through its nitro and aldehyde functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in biomolecules, leading to various biological effects .
Comparison with Similar Compounds
5-Nitro-2-(piperidin-1-yl)benzaldehyde: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde: Nitro group at the 3-position and pyrrolidinyl group at the 4-position.
2-Chloro-6-(piperidin-1-yl)benzaldehyde: Chlorine substituent instead of a nitro group.
Uniqueness: 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is unique due to the specific positioning of the nitro and pyrrolidinyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-nitro-2-pyrrolidin-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-9-7-10(13(15)16)3-4-11(9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYPVHLPBAAKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383472 | |
Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30742-59-7 | |
Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and crystal packing arrangement of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde?
A: this compound crystallizes in the monoclinic system with the space group P21/n []. Its unit cell dimensions are a = 8.1726(2) Å, b = 7.1419(2) Å, c = 18.4875(6) Å, and β = 100.376(1)° []. The pyrrolidine ring adopts a half-chair conformation [].
Q2: How does this compound react with ethyl cyanoacetate, and what is the conformation of the resulting product?
A: this compound reacts with ethyl cyanoacetate to form (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate []. The product adopts an E conformation with respect to the C=C double bond formed during the reaction []. The pyrrolidine ring in the product maintains a half-chair conformation [].
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